molecular formula C23H24N4O3 B3016427 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 872861-32-0

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B3016427
CAS RN: 872861-32-0
M. Wt: 404.47
InChI Key: RHWBKCSCNXFNIC-UHFFFAOYSA-N
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Description

The compound "2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the indole and piperidine rings, as well as the acetamide moiety. These structural features are common in compounds with potential opioid activity and antiallergic properties, as seen in the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of chiral or racemic amino acids to introduce various substituents, as well as amidification processes. For example, the synthesis of kappa-opioid agonists described in paper involves the introduction of alkyl and aryl substituents using amino acids. Similarly, the synthesis of antiallergic agents in papers and involves indolization and amidification steps. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by X-ray crystallography . The presence of indole and pyridine rings in the compound suggests that it may have a planar structure conducive to stacking interactions, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo oxidation reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides leads to the formation of various products depending on the oxidant and reaction conditions . This suggests that the compound may also be susceptible to oxidation, which could affect its biological activity or pharmacokinetics.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly provided, the properties of structurally related compounds can offer insights. Compounds with indole and piperidine rings typically exhibit moderate to high lipophilicity, which can influence their absorption and distribution in biological systems. The presence of an acetamide group can also affect the compound's solubility and hydrogen bonding potential, which are important for its interaction with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized for its potential as a tubulin inhibitor, a key target in cancer therapy. One study detailed the spectroscopic characterization of a related compound, illustrating its promise in preclinical development (Knaack et al., 2001).

Utility in Pharmaceutical Research

  • This compound has been featured in pharmaceutical research, particularly in the context of patents reflecting its applications in cardiac, neuroprotective, and cytostatic therapies (Habernickel, 2002).

Antimicrobial and Anticancer Applications

  • Several studies have synthesized and tested derivatives of this compound for their antimicrobial and anticancer activities. For instance, certain derivatives have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015), and others have exhibited potent cytotoxic effects against various cancer cell lines (Horishny et al., 2021).

Effects on Memory and Cognitive Functions

  • Research has been conducted on similar compounds to study their effects on memory and cognitive functions in animal models. For example, a related compound was synthesized and shown to improve memory abilities in mice (Li Ming-zhu, 2008).

Structural and Electrochemical Studies

  • The structural and electrochemical properties of related Mannich bases have been investigated, providing insights into their potential applications in various fields of science (Naik et al., 2013).

Development of New Medicinal Agents

  • This compound and its derivatives have been instrumental in the development of new medicinal agents, including those with antiepileptic activity (Kenda et al., 2004) and those targeting specific enzymes like ACAT-1 for the treatment of diseases involving its overexpression (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but specific details would depend on the exact nature of these interactions .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its effects in whole organisms .

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21(26-11-4-1-5-12-26)16-27-15-19(18-8-2-3-9-20(18)27)22(29)23(30)25-14-17-7-6-10-24-13-17/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBKCSCNXFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

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